molecular formula C14H6Cl2F6N2 B2613890 3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine CAS No. 882747-19-5

3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine

Cat. No. B2613890
CAS RN: 882747-19-5
M. Wt: 387.11
InChI Key: KTEYVJKEJZYMFK-OWOJBTEDSA-N
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Description

This compound is a pyridine derivative with multiple chloro and trifluoromethyl groups. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Applications in Chemical Industry

  • This compound is synthesized through various methods and is widely used in the pharmaceutical, agrochemical, and biochemical industries. It's particularly significant in the synthesis of herbicides. Ongoing research and development trends focus on improving the synthesis methods for this chemical (Li Zheng-xiong, 2004).

Structural Characteristics

  • The structural analysis of this compound, specifically in the context of fungicides like fluazinam, has been detailed. The studies include the dihedral angle measurements between the pyridine and benzene ring planes and various bonding interactions forming a three-dimensional network (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).

Involvement in Synthesis of Other Chemicals

  • It is used in the synthesis of pyrazolo[1,5‐a]pyridines through azirines, demonstrating its role as a versatile intermediate in creating various heterocycles (Stephen N. Greszler, K. Stevens, 2009).

Nucleophilic Displacement Research

  • Research has explored its nucleophilic displacement reactions with amines and ammonia, highlighting the compound's reactivity and potential for creating diverse chemical structures (A. D. Dunn, 1999).

Solubility Studies

  • Solubility studies in various solvent mixtures have been conducted to understand the compound's behavior in different mediums, providing crucial information for its application in diverse chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).

Functionalization Research

  • Research on functionalization of chloro- and bromo(trifluoromethyl)pyridines has been performed to expand the utility of these compounds in various chemical synthesis processes (F. Cottet, M. Schlosser, 2004).

Antioxidant and Antimicrobial Studies

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, such as in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F6N2/c15-9-3-7(13(17,18)19)5-23-11(9)1-2-12-10(16)4-8(6-24-12)14(20,21)22/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEYVJKEJZYMFK-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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